molecular formula C19H22N2O2 B11817611 Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate

Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B11817611
M. Wt: 310.4 g/mol
InChI Key: UWNUHLOHOVMKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H22N2O2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with benzyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate
  • Benzyl 2-(3-ethylpyridin-2-yl)piperidine-1-carboxylate
  • Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate

Uniqueness

Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-15-8-7-12-20-18(15)17-11-5-6-13-21(17)19(22)23-14-16-9-3-2-4-10-16/h2-4,7-10,12,17H,5-6,11,13-14H2,1H3

InChI Key

UWNUHLOHOVMKGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.